Naaa-IN-2

Beschreibung

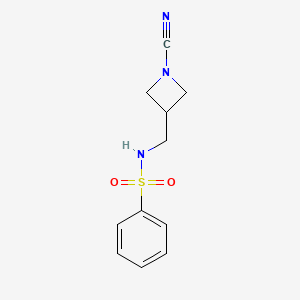

NAAA-IN-2 (Compound 9) is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme belonging to the cysteine hydrolase family. NAAA preferentially hydrolyzes endogenous bioactive lipids, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in modulating inflammation and pain signaling pathways . This compound exhibits an inhibitory concentration (IC₅₀) of 50 nM, making it a promising candidate for therapeutic applications in inflammatory and neuropathic pain models . Its mechanism involves binding to the active site of NAAA, thereby preventing the degradation of PEA and OEA, which subsequently enhances their anti-inflammatory and analgesic effects .

Eigenschaften

Molekularformel |

C11H13N3O2S |

|---|---|

Molekulargewicht |

251.31 g/mol |

IUPAC-Name |

N-[(1-cyanoazetidin-3-yl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O2S/c12-9-14-7-10(8-14)6-13-17(15,16)11-4-2-1-3-5-11/h1-5,10,13H,6-8H2 |

InChI-Schlüssel |

UIOWYXXRERXCMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1C#N)CNS(=O)(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare NAAA-IN-2 with two functionally and structurally relevant compounds: Heptadescanoyl ethanolamide (a synthetic PEA analog) and TLR7/8 agonist 8 (a compound targeting inflammation via a different pathway).

Mechanistic and Functional Differences

- This compound vs. Heptadescanoyl ethanolamide: this compound acts as an enzyme inhibitor, preserving endogenous PEA levels by blocking its degradation. This indirect modulation of PEA signaling is advantageous for maintaining physiological balance . Heptadescanoyl ethanolamide is a synthetic analog of PEA with an elongated 17-carbon fatty acid chain. Potency: this compound’s IC₅₀ of 50 nM demonstrates higher specificity for NAAA compared to Heptadescanoyl ethanolamide’s broader receptor interactions.

This compound vs. TLR7/8 agonist 8 :

- This compound targets lipid metabolism pathways, while TLR7/8 agonist 8 activates Toll-like receptors to stimulate innate immune responses. The latter’s EC₅₀ values (27 nM for TLR7, 12 nM for TLR8) highlight its potency in oncology but reflect a divergent mechanism from this compound’s anti-inflammatory focus .

- Therapeutic Scope : this compound is tailored for chronic inflammatory conditions, whereas TLR7/8 agonist 8 is designed to synergize with checkpoint inhibitors in cancer therapy.

Structural and Pharmacokinetic Insights

- This compound features a small-molecule design optimized for blood-brain barrier penetration, critical for neuropathic pain applications. Its structure includes a reactive electrophilic group that covalently modifies NAAA’s catalytic cysteine residue .

- Heptadescanoyl ethanolamide’s odd-chain fatty acid structure enhances metabolic stability compared to endogenous PEA but may reduce bioavailability due to increased lipophilicity .

- TLR7/8 agonist 8 contains a benzoadenine core with sulfonamide substituents, favoring receptor binding but limiting central nervous system (CNS) penetration .

Research Findings and Limitations

- Heptadescanoyl ethanolamide’s reliance on cannabinoid receptors limits its use in patients with CB1/CB2 desensitization, a common issue in chronic pain .

- TLR7/8 agonist 8 shows promise in oncology but risks systemic inflammation due to broad immune activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.